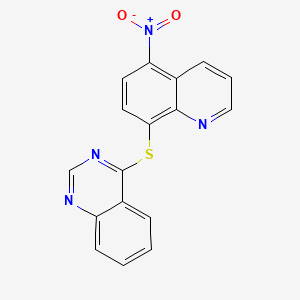
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-): is a complex organic compound with the molecular formula C15H7CrN3O9S2.Na and a molecular weight of 516.40 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a chromate group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-hydroxybenzene-1,3-disulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,2-dihydro-4-hydroxy-2-oxo-3-quinoline to form the azo compound.
Chromate Complex Formation: Finally, the azo compound is reacted with sodium chromate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate group can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like sodium borohydride.
Substitution: The azo group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
Applications De Recherche Scientifique
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) involves its interaction with various molecular targets and pathways. The chromate group can interact with cellular components, leading to oxidative stress and cell damage. The azo group can undergo metabolic activation, forming reactive intermediates that can bind to DNA and proteins, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
- Sodium 3-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
Uniqueness
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) stands out due to its unique combination of a quinoline moiety and a chromate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
97659-24-0 |
|---|---|
Formule moléculaire |
C15H11CrN3NaO9S2+ |
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
sodium;chromium;4-hydroxy-5-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C15H11N3O9S2.Cr.Na/c19-13-8-3-1-2-4-9(8)16-15(21)12(13)18-17-10-5-7(28(22,23)24)6-11(14(10)20)29(25,26)27;;/h1-6,20H,(H2,16,19,21)(H,22,23,24)(H,25,26,27);;/q;;+1 |
Clé InChI |
NCMNMXFMUITBNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



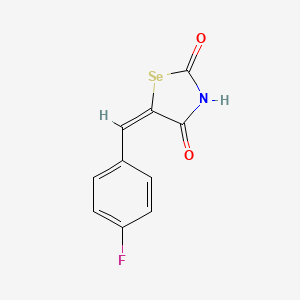


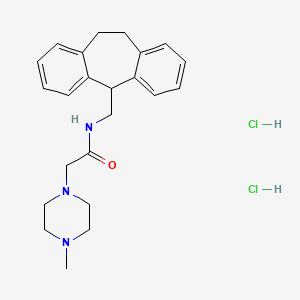
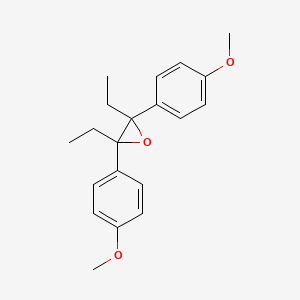
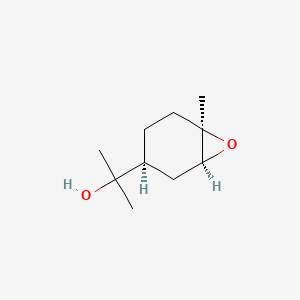
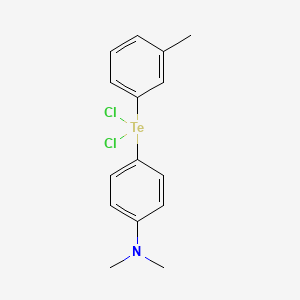
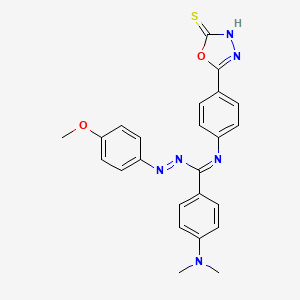

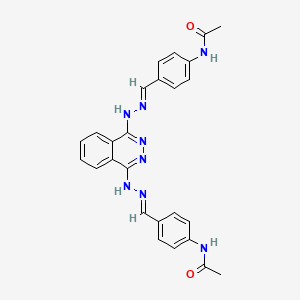
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
